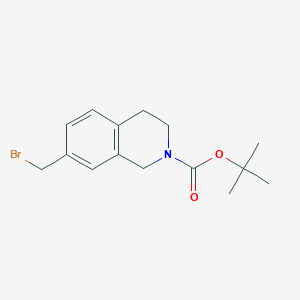

rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans (also known as BDP-1) is an organic compound with a wide range of applications in the field of medicinal chemistry. BDP-1 is a chiral compound, meaning it has two non-superimposable mirror images. It is used in the synthesis of a variety of pharmaceuticals, and has been studied for its potential applications in the treatment of a variety of medical conditions.

作用機序

Target of Action

The primary target of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . AMPARs are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

(2R,6R)-HNK interacts with AMPARs to potentiate synaptic transmission . This interaction results in a rapid and persistent potentiation of AMPAR-mediated synaptic transmission, independent of N-methyl-D-aspartate receptor (NMDAR) activity . This potentiation is accompanied by a concentration-dependent decrease in paired pulse ratios, indicating an increase in glutamate release probability .

Biochemical Pathways

The compound’s action primarily affects the glutamatergic transmission pathway in the hippocampus . It enhances excitatory synaptic transmission through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . This effect is independent of glutamatergic network disinhibition .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with effects observable within hours of administration . The compound’s effects are also sustained, with residual effects observable 24 hours after administration .

Result of Action

The potentiation of AMPAR-mediated synaptic transmission by (2R,6R)-HNK leads to enhanced excitatory synaptic transmission in the hippocampus . This results in a rapid antidepressant-like effect, without the dissociative-like properties and abuse potential associated with ketamine . In addition, (2R,6R)-HNK has been shown to improve cognitive function through a persistent potentiation of hippocampal activity .

Action Environment

The action of (2R,6R)-HNK can be influenced by various environmental factors. For example, the frequency of administration can modulate the compound’s effects on cognitive function . Daily administration of (2R,6R)-HNK has been shown to impair implicit memory, while thrice-weekly administration tends to improve it

実験室実験の利点と制限

The use of BDP-1 in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of laboratory settings. In addition, its structure is relatively simple, making it easy to synthesize and manipulate. Finally, its chiral nature makes it suitable for use in asymmetric synthesis. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to obtain in large quantities, and it can be expensive.

将来の方向性

There are a number of potential future directions for the use of BDP-1. For example, it could be studied further for its potential to act as an immunomodulator and to reduce inflammation. It could also be studied for its potential to act as an antidepressant and to reduce anxiety. In addition, it could be studied for its potential to act as an antifungal agent. Finally, it could be studied for its potential to act as an anti-cancer agent.

合成法

BDP-1 is synthesized from the reaction of 1-benzyl-2,6-dimethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction is typically complete within a few hours.

科学的研究の応用

BDP-1 has been studied for its potential applications in the treatment of a variety of medical conditions. It has been studied for its potential to act as an anti-inflammatory, to reduce pain, and to act as an anti-cancer agent. It has also been studied for its potential to act as an antidepressant and to reduce anxiety. In addition, it has been studied for its potential to act as an immunomodulator, to reduce inflammation, and to act as an antifungal agent.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans involves the condensation of benzylamine with 2,6-dimethylpiperidin-4-one followed by reduction of the resulting imine to the corresponding amine. The amine is then acylated with an appropriate acyl chloride to yield the target compound.", "Starting Materials": [ "Benzylamine", "2,6-dimethylpiperidin-4-one", "Sodium borohydride", "Acyl chloride" ], "Reaction": [ "Step 1: Condensation of benzylamine with 2,6-dimethylpiperidin-4-one in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Step 3: Acylation of the amine with an appropriate acyl chloride in the presence of a suitable base to yield rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans." ] } | |

CAS番号 |

198211-14-2 |

分子式 |

C14H19NO |

分子量 |

217.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。